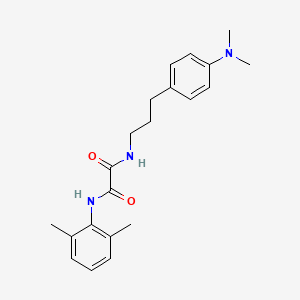

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

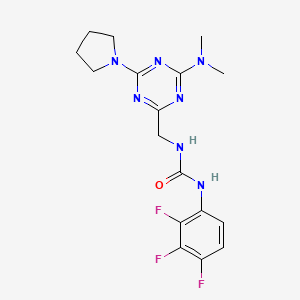

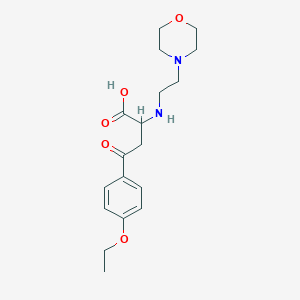

This compound is an organic molecule that contains a dimethylamino group attached to a phenyl group, which is further connected to a propyl group. The other part of the molecule contains a 2,6-dimethylphenyl group attached to an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The presence of the phenyl rings could lead to a planar structure, while the propyl and oxalamide groups could add some three-dimensionality .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its constituent groups. For example, the dimethylamino group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxalamide group could make it more soluble in polar solvents .Applications De Recherche Scientifique

Organic Synthesis and Ligand Efficacy

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) showcased effectiveness as a ligand in copper-catalyzed coupling reactions, outperforming previously reported ligands. Utilizing minimal catalytic quantities, this compound facilitated the synthesis of internal alkynes from (hetero)aryl halides and 1-alkynes, thereby demonstrating its utility in creating diverse molecular architectures (Chen et al., 2023).

Enhancement of Fluorescence Properties

The study of substituted stilbenes, including analogs related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide, highlighted the "amino conjugation effect". This effect, observed upon introducing N-phenyl substituents, results in more planar ground-state geometries, leading to significant shifts in absorption and fluorescence spectra. Such modifications enhance the fluorescence quantum yields, underscoring the compound's potential in developing materials with desirable optical properties (Yang, Chiou, & Liau, 2002).

Catalytic Hydroxylation Reactions

In a study focusing on hydroxylation reactions, a combination involving Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide proved to be an efficient catalytic system. This system facilitated the hydroxylation of a variety of (hetero)aryl halides, including those with electron-donating and -withdrawing groups, under mild conditions. The methodology enabled the synthesis of phenols and hydroxylated heteroarenes with good to excellent yields, highlighting the role of oxalamide derivatives in catalytic transformations (Xia et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15-7-5-8-16(2)19(15)23-21(26)20(25)22-14-6-9-17-10-12-18(13-11-17)24(3)4/h5,7-8,10-13H,6,9,14H2,1-4H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJKFJOBDHVPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)

![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2979942.png)